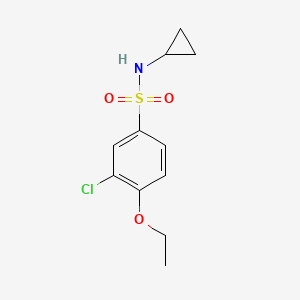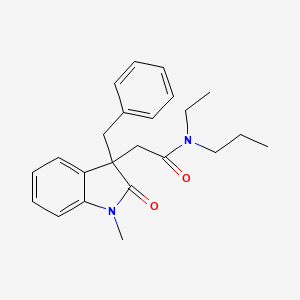
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide (CCES) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide drugs and is known to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of dihydropteroate synthase, an enzyme that is essential for the synthesis of folic acid. Folic acid is necessary for the growth and survival of bacteria, and the inhibition of dihydropteroate synthase leads to the inhibition of bacterial growth.
Biochemical and Physiological Effects
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, reduce inflammation, and inhibit the growth of tumors. 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has also been found to have an effect on the immune system, although the exact mechanism is not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide in lab experiments is its high yield and purity. 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide is its potential toxicity. 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been found to have toxic effects on certain cell types, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the use of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide in scientific research. One potential area of research is the development of new sulfonamide drugs based on the structure of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide. Another area of research is the investigation of the mechanism of action of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide and its effects on the immune system. Finally, 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide could be used in combination with other drugs to enhance their effectiveness in the treatment of various diseases.
Conclusion
In conclusion, 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been used in the treatment of bacterial infections, inflammatory bowel disease, and tumors. Although it has some limitations, 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has great potential for future research in the development of new drugs and the investigation of its mechanism of action.
Synthesis Methods
The synthesis of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with cyclopropylamine. The reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified using a column chromatography technique. The yield of 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide obtained from this method is generally high and the purity is also satisfactory.
Scientific Research Applications
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been used in various scientific research studies, particularly in the field of pharmacology. It has been found to have antimicrobial, anti-inflammatory, and antitumor properties. 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been used to study the effects of sulfonamide drugs on bacterial growth and has been found to be effective against various strains of bacteria. In addition, 3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide has been used in the treatment of inflammatory bowel disease and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-2-16-11-6-5-9(7-10(11)12)17(14,15)13-8-3-4-8/h5-8,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLBRNPFJXOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopropyl-4-ethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)

![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)

![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)